molecular formula C6H9F4N B2546914 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine CAS No. 2248349-20-2

1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine

Cat. No. B2546914
CAS RN: 2248349-20-2
M. Wt: 171.139
InChI Key: OHCXQEACVZONHV-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine is a chemical compound with the molecular formula C6H9F4N . It has an average mass of 171.136 Da and a monoisotopic mass of 171.067108 Da .


Molecular Structure Analysis

The molecular structure of 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine consists of a cyclobutyl ring with four fluorine atoms attached to it, and an ethanamine group attached to one of the carbons of the cyclobutyl ring .

properties

IUPAC Name

1-(2,2,3,3-tetrafluorocyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F4N/c1-3(11)4-2-5(7,8)6(4,9)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXQEACVZONHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine

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